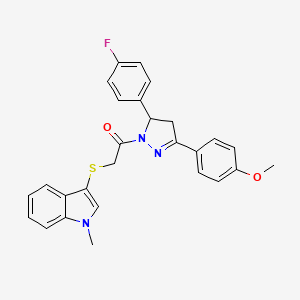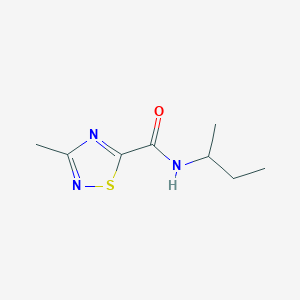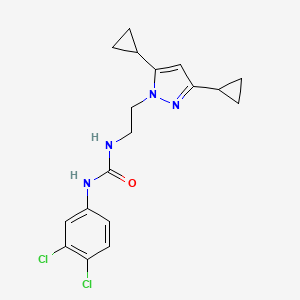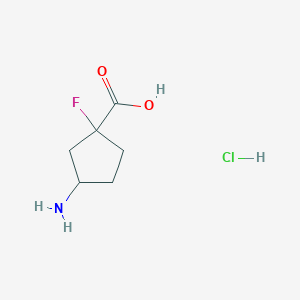
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H19NO4 . It is a member of the class of compounds known as piperidinecarboxylic acids .
Molecular Structure Analysis
The molecular weight of this compound is 241.28356 . The specific molecular structure is not provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate and related compounds are primarily utilized in the field of organic chemistry for synthesis and structural analysis. Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation reaction, demonstrating its utility in creating complex organic structures. They confirmed the structure through spectral studies and X-ray diffraction, highlighting its application in understanding molecular configurations (Kumar et al., 2016).
Antimicrobial and Antioxidant Applications
The compound and its derivatives have also been studied for their biological activities. Kumar et al. (2016) evaluated the antimicrobial and antioxidant susceptibilities of synthesized molecules, pointing towards its potential in medical and pharmaceutical applications (Kumar et al., 2016).
Organic Chemistry and Catalysis
In the realm of organic chemistry, the compound is used as a starting material or intermediate in the synthesis of various compounds. For instance, Zheng Rui (2010) used Piperidine-4-carboxylic acid, a closely related compound, to prepare (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its role in the preparation of complex organic compounds (Zheng Rui, 2010).
Anticancer Agent Synthesis
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This demonstrates its potential application in developing new therapeutic agents (Rehman et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-17-12(16)10-4-6-13(7-5-10)11(15)8-9(2)14/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOFFVMMOBQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2453133.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2453136.png)


![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)



![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)

}acetamide](/img/structure/B2453148.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)
